1-(furan-2-yl)prop-2-en-1-one
Description
Contextualization within Furan (B31954) Chemistry and Alpha, Beta-Unsaturated Carbonyl Systems
The structure of 1-(furan-2-yl)prop-2-en-1-one incorporates two key reactive functionalities: a furan ring and an α,β-unsaturated carbonyl system (also known as an enone). libretexts.orgwikipedia.org The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which makes it more reactive in electrophilic reactions compared to a benzene (B151609) ring. acs.org The α,β-unsaturated carbonyl group is a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. libretexts.org This conjugation results in the electrophilic character of the carbonyl carbon being transmitted to the β-carbon of the double bond. libretexts.org Consequently, nucleophiles can attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.orgwikipedia.org The reactivity of α,β-unsaturated carbonyls is influenced by factors such as the nature of the substituents and the reaction conditions. nih.gov The combination of the furan moiety and the enone system in this compound creates a molecule with unique electronic and reactive properties that are actively being explored.
Overview of Research Trajectories in Chalcone (B49325) Analogs Featuring Furan Moieties
Research into chalcone analogs containing furan moieties is a burgeoning field. researchgate.net Scientists are exploring various synthetic strategies to create novel furan-based chalcones, with the Claisen-Schmidt condensation being a commonly employed method. acs.org This reaction typically involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an acid or base catalyst. acs.orgmdpi.com Variations in this method, including microwave-assisted synthesis, have been developed to improve reaction yields and efficiency. researchgate.net
The primary focus of much of this research is the investigation of the biological activities of these compounds. Furan-containing chalcones have shown promise as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents. ontosight.aitandfonline.comnih.gov For instance, certain furan-based chalcone derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. tandfonline.comnih.govresearchgate.net Other studies have explored their potential as tyrosinase inhibitors for applications in treating hyperpigmentation. mdpi.comresearchgate.net The structure-activity relationship (SAR) is a key aspect of this research, aiming to understand how different substituents on the furan and phenyl rings influence the biological activity. nih.gov
Scope and Objectives of Academic Research Pertaining to this compound
Academic research on this compound and its derivatives is multifaceted, with several key objectives:
Synthesis and Characterization: A primary goal is the development of efficient and versatile synthetic routes to produce this compound and a library of its analogs with diverse substituents. researchgate.netmdpi.com This includes the thorough characterization of these new compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures. acs.orgmdpi.comresearchgate.net
Exploration of Chemical Reactivity: Researchers are investigating the chemical reactivity of the furan ring and the α,β-unsaturated carbonyl system within these chalcones. This includes studying their participation in various chemical transformations like addition reactions, cyclizations, and rearrangements to synthesize new heterocyclic compounds. researchgate.netresearchgate.net For example, the reaction of furan-containing chalcones with reagents like hydrazine (B178648) can lead to the formation of pyrazoline derivatives. researchgate.netarabjchem.org
Investigation of Biological and Pharmacological Properties: A significant portion of the research is dedicated to evaluating the potential of this compound and its derivatives as therapeutic agents. tandfonline.comnih.govnih.gov This involves in vitro and in vivo studies to assess their efficacy against various diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govnih.govnih.gov Molecular docking and other computational studies are often employed to understand the mechanism of action at the molecular level, for instance, by identifying how these compounds interact with specific protein targets. nih.govnih.govnih.gov
Materials Science Applications: The unique electronic and photophysical properties of furan-containing chalcones make them interesting candidates for applications in materials science. acs.org Research in this area focuses on understanding their optical and thermal properties with the goal of developing new materials with applications in areas like nonlinear optics. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNNHQROYDOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482915 | |
| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-26-3 | |
| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 Furan 2 Yl Prop 2 En 1 One
Established Synthetic Routes to 1-(furan-2-yl)prop-2-en-1-one
Claisen-Schmidt Condensation Protocols and Mechanistic Considerations
The most prevalent and conventional method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. worldwidejournals.comnih.goviucr.org This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with an aryl aldehyde. iucr.org For the synthesis of the title compound, this typically involves the reaction of 2-acetylfuran (B1664036) with an appropriate aldehyde or the reaction of furfural (B47365) with an acetophenone. jmaterenvironsci.comrsc.org
The reaction can be catalyzed by either a strong acid or a strong base. worldwidejournals.comekb.eg In base-catalyzed protocols, a hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is commonly used. jmaterenvironsci.comworldwidejournals.com The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, known as a chalcone (B49325). worldwidejournals.comeurjchem.com
Acid-catalyzed Claisen-Schmidt condensations are also utilized. mdpi.com In this case, the acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to the enol form. The enol then attacks the protonated aldehyde, and subsequent dehydration yields the chalcone. mdpi.com A study reported the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives using a 1-M HCl acetic acid solution as the acidic catalyst. mdpi.com
The geometry of the resulting double bond is typically the (E)-isomer due to its greater thermodynamic stability. This can be confirmed by proton NMR spectroscopy, where the coupling constant (J) for the vinylic protons is approximately 16.0 Hz. mdpi.com
Alternative and Optimized Synthetic Strategies
While the Claisen-Schmidt condensation is the workhorse for synthesizing this compound, alternative and optimized methods have been explored to improve reaction times, yields, and environmental friendliness.
One such alternative is the aldol condensation, which is mechanistically similar to the Claisen-Schmidt condensation. Another approach involves the reaction of 2-acetylfuran with N,N-Dimethylformamide dimethyl acetal, which has been reported to produce (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with a high yield. chemicalbook.com
Microwave-assisted and ultrasound-assisted syntheses have emerged as green and efficient alternatives to classical methods. mdpi.com These techniques can significantly reduce reaction times and increase product yields. mdpi.comresearchgate.net For instance, the synthesis of bis-chalcones has been successfully achieved using microwave and microwave-ultrasound assisted Claisen-Schmidt condensation. mdpi.com
Precursor Compounds and Reagent Systems for Synthesis
The synthesis of this compound and its derivatives relies on readily available precursor compounds. The primary precursors are a furan-containing ketone or aldehyde and a corresponding aromatic aldehyde or ketone.
Common Precursor Combinations:
2-Acetylfuran and Benzaldehyde (B42025) (or substituted benzaldehydes): This is a frequent combination where 2-acetylfuran provides the ketone component and benzaldehyde (or its derivatives) serves as the aldehyde. mdpi.com
Furfural and Acetophenone (or substituted acetophenones): In this case, furfural is the aldehyde precursor, and an acetophenone derivative provides the ketone part. jmaterenvironsci.comrsc.org
The choice of precursors allows for the synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring. mdpi.com
Table of Precursor Compounds and Resulting Products
| Ketone Precursor | Aldehyde Precursor | Resulting Compound |
|---|---|---|
| 2-Acetylfuran | Benzaldehyde | 1-(furan-2-yl)-3-phenylprop-2-en-1-one |
| 2-Acetylfuran | 4-Hydroxybenzaldehyde | (E)-1-(furan-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one mdpi.com |
| 2-Acetylfuran | 2,4-Dihydroxybenzaldehyde | (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one mdpi.com |
| 4-Phenylacetophenone | Furfural | 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one jmaterenvironsci.com |
Reaction Conditions and Catalysis in Synthesis of this compound
The reaction conditions for the synthesis of this compound can be varied to optimize the yield and purity of the product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Catalysts:
Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common base catalysts, often used in aqueous or alcoholic solutions. jmaterenvironsci.comworldwidejournals.comeurjchem.com Solid NaOH has also been used in solvent-free grinding methods. propulsiontechjournal.com
Acid Catalysts: Hydrochloric acid (HCl) in acetic acid is a reported acidic catalyst system. mdpi.com
Solid Super Base Catalysts: Alumina-supported calcium oxide (Al2O3/CaO) has been investigated as a robust and reusable catalyst for the Claisen-Schmidt condensation of furfural and acetophenone. rsc.org
Solvents:
Ethanol and Methanol: These are common protic solvents used in Claisen-Schmidt condensations. jmaterenvironsci.comworldwidejournals.com
Solvent-Free Conditions: Grinding methods and microwave-assisted syntheses can often be performed without a solvent, which aligns with the principles of green chemistry. propulsiontechjournal.comresearchgate.net
Temperature and Reaction Time:
Room Temperature: Many Claisen-Schmidt reactions for chalcone synthesis are carried out at room temperature, with reaction times ranging from a few hours to several days. jmaterenvironsci.commdpi.com
Elevated Temperatures: In some cases, refluxing at elevated temperatures is employed to drive the reaction to completion. mdpi.com
Microwave and Ultrasound: These methods significantly shorten reaction times, often to a matter of minutes. mdpi.com
Green Chemistry Approaches and Sustainable Synthesis Considerations for Furan-Based Compounds
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of furan-based compounds, many of which are derived from biomass.
Key Green Chemistry Strategies:
Use of Renewable Feedstocks: Furfural, a key precursor for many furan-based compounds, can be derived from lignocellulosic biomass, making it a renewable starting material. rsc.org
Solvent-Free Reactions: Techniques like grinding and certain microwave-assisted reactions eliminate the need for organic solvents, reducing waste and environmental impact. propulsiontechjournal.comscholarsresearchlibrary.com
Energy Efficiency: Microwave and ultrasound irradiation can lead to faster reactions and lower energy consumption compared to conventional heating methods. mdpi.comresearchgate.netpropulsiontechjournal.com
Atom Economy: Reactions like the Claisen-Schmidt condensation are inherently atom-economical as they involve the combination of two molecules with the loss of only a small molecule (water). propulsiontechjournal.com
The development of these green synthetic routes is crucial for the sustainable production of this compound and other valuable furan-based compounds, minimizing their environmental footprint while retaining their synthetic utility. nih.gov
Chemical Transformations and Reactivity Studies of 1 Furan 2 Yl Prop 2 En 1 One
Electrophilic and Nucleophilic Addition Reactions
The enone system in 1-(furan-2-yl)prop-2-en-1-one features two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles. libretexts.org
Michael Addition Reactions and Adduct Formation
The Michael addition, a type of conjugate addition, is a key reaction of this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (Michael donor) attacks the β-carbon of the enone (Michael acceptor), leading to the formation of a Michael adduct. wikipedia.orgmasterorganicchemistry.com This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org
A variety of nucleophiles can be employed in the Michael addition with this compound and its derivatives. For instance, the addition of 4-chlorothiophenol (B41493) to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) results in the corresponding β-arylmercapto ketone. researchgate.net This reaction demonstrates the susceptibility of the β-carbon to nucleophilic attack by soft nucleophiles like thiols.
The Stetter reaction, a related conjugate addition, has also been successfully applied to furan-containing chalcone (B49325) analogues. The reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with aldehydes such as benzaldehyde (B42025) and thiophene-2-carboxaldehyde, catalyzed by a thiazolium salt, yields 1,4-diones. researchgate.net
Furthermore, the synthesis of various 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been achieved through the Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds. nih.gov
Table 1: Examples of Michael Addition Reactions with this compound Derivatives
| Michael Donor | Michael Acceptor | Product | Reference |
| 4-Chlorothiophenol | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | β-Arylmercapto ketone | researchgate.net |
| Benzaldehyde | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 1,4-Dione | researchgate.net |
| Thiophene-2-carboxaldehyde | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 1,4-Dione | researchgate.net |
| 2-Substituted furans | α,β-Unsaturated carbonyl compounds | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | nih.gov |
Regioselectivity and Stereoselectivity in Addition Reactions
Addition reactions to alkenes can produce different constitutional isomers, known as regioisomers. masterorganicchemistry.com When one regioisomer is preferentially formed, the reaction is termed regioselective. masterorganicchemistry.comwikipedia.org In the context of this compound, the addition of nucleophiles can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). The regioselectivity of this process is influenced by the nature of the nucleophile. libretexts.org Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, thiols, and enolates, preferentially undergo 1,4-addition. libretexts.orgmasterorganicchemistry.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the addition to the double bond of this compound, the two new single bonds can be formed on the same side (syn-addition) or on opposite sides (anti-addition) of the original alkene plane. masterorganicchemistry.com The stereochemical outcome is dependent on the reaction mechanism. masterorganicchemistry.com For example, the addition of 4-chlorothiophenol to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one leads to the formation of two diastereomers, as evidenced by NMR spectroscopy. researchgate.net
Reduction and Oxidation Reactions of the Enone Moiety
The enone moiety of this compound is susceptible to both reduction and oxidation reactions.
The reduction of the enone can proceed chemoselectively. For instance, the β-arylmercapto ketone derived from the Michael addition to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can be selectively reduced to the corresponding β-arylmercapto alcohol using sodium borohydride (B1222165). researchgate.net In a study on a related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone, incubation with rat liver microsomes and cytosols in the presence of NADPH resulted in the reduction of the propenone moiety to yield 1-furan-2-yl-3-pyridin-2-yl-propan-1-one and subsequently 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol. nih.gov The reduction of 3-(furan-2-yl)-2-cyanopropenenitrile with sodium borohydride also selectively reduces the carbon-carbon double bond. mdpi.com
Oxidation of the furan (B31954) ring in related compounds can lead to dearomatization and subsequent cyclization. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which then cyclize to form new furan rings. nih.govnih.gov
Cycloaddition Reactions and Pericyclic Processes Involving the Furan Ring
The furan ring in this compound can participate in cycloaddition reactions. researchgate.net The furan ring, possessing low aromaticity, can undergo cycloadditions to construct complex polycyclic or acyclic structures. researchgate.net Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. utdallas.edumasterorganicchemistry.com
One notable example is the Diels-Alder reaction, a [4+2] cycloaddition. pressbooks.pub While specific examples for the parent compound are not detailed in the provided context, the furan moiety is known to act as a diene in Diels-Alder reactions.
Another type of cycloaddition is the [2+2] cycloaddition. The reaction of ethynylated 2H-cyclohepta[b]furan-2-ones with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) results in a [2+2] cycloaddition to yield stable cycloadducts. clockss.org Photochemical [2+2] cycloadditions are also known to occur. libretexts.orgyoutube.com
Furthermore, the furan ring can be involved in oxidopyrylium cycloadditions. In the synthesis of resiniferatoxin, a furan nucleus is oxidized and then undergoes an oxidopyrylium cycloaddition to form a key tricyclic intermediate. wikipedia.org
Ring Closure Reactions Leading to Heterocyclic Frameworks
The versatile structure of this compound allows it to be a precursor for the synthesis of various heterocyclic systems through ring closure reactions.
Pyrazoline and Dihydropyrimidine Synthesis
Pyrazoline Synthesis: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated ketones like this compound. rsc.orgrevistabionatura.org The reaction of a chalcone analogue, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) yields the corresponding pyrazolines. researchgate.net The general method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine reagent, often in the presence of an acid catalyst like acetic acid, to form an intermediate hydrazone which then cyclizes. rsc.org
Table 2: Synthesis of Pyrazolines from a this compound Derivative
| Reactant 1 | Reactant 2 | Product | Reference |
| 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Hydrazine hydrate | Pyrazoline | researchgate.net |
| 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Phenylhydrazine | Pyrazoline | researchgate.net |
Dihydropyrimidine Synthesis: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues can be synthesized through the Biginelli reaction, a one-pot multicomponent reaction. nih.govnih.gov While a direct Biginelli reaction with this compound is not explicitly described, related enaminones derived from similar starting materials are used. mdpi.comresearchgate.net The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov Modifications of this reaction allow for a wider range of starting materials and products. nih.gov For example, enaminones can react with urea and substituted benzaldehydes to produce dihydropyrimidinone derivatives. mdpi.comresearchgate.net
Other Heterocycle Annulation Pathways
The versatile chemical structure of this compound, a vinyl ketone, makes it a valuable precursor for the synthesis of various heterocyclic systems. Its conjugated enone system readily participates in condensation and cyclization reactions with binucleophilic reagents, leading to the formation of new ring structures.
One of the most significant applications is in the synthesis of pyrimidine (B1678525) derivatives. wjarr.com The general strategy involves the reaction of the α,β-unsaturated ketone with amidine-containing compounds. organic-chemistry.org For instance, condensation of this compound with urea or thiourea in the presence of a base can yield pyrimidinone or thiopyrimidinone derivatives, respectively. mdpi.com Similarly, reactions with guanidine (B92328) provide 2-aminopyrimidines. These cyclocondensation reactions are fundamental in medicinal chemistry for building libraries of compounds with potential biological activities. wjarr.com
The reaction mechanism typically begins with a Michael addition of the nucleophilic nitrogen of the amidine to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Various catalysts, including bases like sodium ethoxide or acids, can be employed to facilitate these transformations. wjarr.com
Furthermore, the reaction with hydrazine and its derivatives offers a pathway to pyrazolines. The initial reaction is the condensation of hydrazine with the carbonyl group to form a hydrazone, which can then undergo an intramolecular cyclization via the addition of the second nitrogen atom to the double bond.
Another notable pathway involves the reaction with thiosemicarbazide. This reaction leads to the formation of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov These thiosemicarbazones are important intermediates themselves and can be cyclized to form various heterocycles, such as thiadiazoles. The initial step is the condensation of the aldehyde or ketone (in this case, the ketone function of the chalcone) with thiosemicarbazide. nih.gov
The following table summarizes various heterocycle annulation pathways starting from this compound or its derivatives.
Table 1: Heterocycle Annulation Reactions
| Starting Material | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| This compound | Guanidine | 2-Amino-4-(furan-2-yl)pyrimidine | wjarr.com |
| This compound | Urea | 4-(Furan-2-yl)pyrimidin-2(1H)-one | mdpi.com |
| This compound | Thiourea | 4-(Furan-2-yl)pyrimidine-2(1H)-thione | mdpi.com |
| This compound | Hydrazine Hydrate | 5-(Furan-2-yl)-2-pyrazoline | beilstein-journals.org |
Furan Ring Dearomatization and Functionalization
The furan ring in this compound, while aromatic, can participate in reactions that lead to its dearomatization, providing a route to highly functionalized and complex molecular architectures.
Oxidative Dearomatization: One approach to functionalizing the furan moiety involves its oxidative dearomatization. Treatment of furan derivatives with oxidizing agents can lead to the formation of various products. For example, the oxidation of related 3-(furan-2-yl)propan-1-ones has been shown to proceed through an oxidative dearomatization process. nih.govmdpi.com While not a direct reaction of this compound, this methodology highlights the reactivity of the furan ring towards oxidation, which can be a key step in more complex transformations. A common outcome of such oxidations is the formation of γ-keto-α,β-unsaturated carboxylic acids or their derivatives after ring opening. The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) can initiate such transformations. mdpi.com
Diels-Alder Reaction: The most prominent dearomatization reaction of the furan ring is the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com In this reaction, the furan acts as the diene, reacting with a dienophile to form a bicyclic adduct with an oxygen bridge (an oxabicycloheptene derivative). scispace.com The aromaticity of the furan ring is lost in this process.
The reactivity of the furan as a diene is influenced by the substituents on the ring. The electron-withdrawing acyl group in this compound generally reduces the reactivity of the furan ring in a normal electron-demand Diels-Alder reaction. rsc.org However, these reactions can be facilitated by using highly reactive dienophiles or through catalysis, often with Lewis acids. scispace.com The reaction is often reversible, with the potential for a retro-Diels-Alder reaction to occur, which can affect the yield and stereoselectivity of the adducts. mdpi.com The choice of dienophile is critical; electron-deficient alkenes, such as maleic anhydride (B1165640) or dicyanoethylene, are effective reaction partners. rsc.orgpearson.com This cycloaddition is a powerful tool for generating stereochemically complex molecules from simple, renewable starting materials. mdpi.com
The following table summarizes key dearomatization reactions involving the furan ring.
Table 2: Furan Ring Dearomatization and Functionalization Reactions
| Reaction Type | Reagent / Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative Dearomatization | m-CPBA, TFA | Functionalized furans / ring-opened products | Proceeds via a spiro-intermediate | mdpi.com |
| Diels-Alder Cycloaddition | Alkene Dienophile (e.g., dicyanoethylene) | Oxabicycloheptene adduct | [4+2] cycloaddition, loss of furan aromaticity | pearson.com |
| Diels-Alder Cycloaddition | Maleic Anhydride | Oxabicycloheptene anhydride adduct | Classic reaction, often reversible | rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the exact arrangement of atoms in 1-(furan-2-yl)prop-2-en-1-one can be confirmed.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. While specific experimental data for the unsubstituted parent compound is not detailed in the reviewed literature, analysis of closely related derivatives, such as (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one, allows for a reliable prediction of the spectral features nih.gov.
The spectrum is expected to show distinct signals for the three protons of the furan (B31954) ring and the three protons of the prop-2-en-1-one moiety.
Furan Protons: The furan ring protons (H-3', H-4', and H-5') typically appear in the aromatic region of the spectrum. The proton adjacent to the oxygen and the carbonyl group (H-5') is expected to be the most deshielded, appearing at the lowest field. The H-3' and H-4' protons will show characteristic coupling patterns, including a doublet of doublets for H-4' due to coupling with both H-3' and H-5'.
Vinylic Protons: The protons on the double bond (H-2 and H-3) form an AX or AB spin system. They appear as doublets, with a large coupling constant characteristic of a trans relationship if the synthesis yields the E-isomer. The proton attached to the carbon adjacent to the carbonyl group (H-2) will typically resonate at a different chemical shift than the terminal proton (H-3).
The following table presents representative ¹H NMR data for the core structure, based on reported values for its derivatives nih.gov.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Furan) | ~7.9-8.1 | dd | J = 1.5 - 1.8 |
| H-3' (Furan) | ~7.6-7.8 | d | J = 3.5 - 3.7 |
| H-4' (Furan) | ~6.7-6.8 | dd | J = 3.5 - 3.7, 1.5 - 1.8 |
| H-3 (Vinyl) | ~7.6 | d | J = 15.6 - 16.0 |
| H-2 (Vinyl) | ~7.4-7.6 | d | J = 15.6 - 16.0 |
Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and substitution.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, seven distinct signals are expected: four for the furan ring and three for the propenone moiety.
Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom. This peak typically appears in the range of 177-180 ppm nih.gov.
Furan Carbons: The carbon atom of the furan ring attached to the carbonyl group (C-2') is significantly deshielded and appears around 153 ppm. The other furan carbons (C-3', C-4', C-5') resonate at chemical shifts characteristic of heterocyclic aromatic systems nih.gov.
Vinylic Carbons: The two sp²-hybridized carbons of the vinyl group (C-2 and C-3) can be distinguished based on their electronic environment and substitution.
The table below summarizes the expected ¹³C NMR chemical shifts based on data from derivatives nih.gov.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~177.0 |
| C-2' (Furan) | ~153.8 |
| C-5' (Furan) | ~148.5 - 149.2 |
| C-3 (Vinyl) | ~140 - 144 |
| C-2 (Vinyl) | ~119 - 122 |
| C-3' (Furan) | ~119.0 - 120.6 |
| C-4' (Furan) | ~113.3 |
Note: Isotope effects, while a fundamental aspect of NMR, are not specifically detailed for this compound in the surveyed literature.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H-2 and H-3 of the vinyl group, and among the furan protons H-3', H-4', and H-5', confirming their connectivity within these respective spin systems researchgate.netemerypharma.comyoutube.com.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the previously assigned proton spectrum. For example, the signal for the H-5' proton would show a cross-peak with the signal for the C-5' carbon researchgate.netemerypharma.com.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak from the vinylic proton H-2 to the carbonyl carbon C-1, and from the furan proton H-3' to the carbonyl carbon C-1, definitively linking the furan ring and the propenone moiety.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are characterized by several key absorption bands. Analysis of derivatives indicates the following significant vibrations researchgate.netresearchgate.net:
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum, typically appearing in the region of 1650-1665 cm⁻¹.
C=C Stretch: The stretching vibration of the vinylic double bond (C=C) is expected around 1590-1610 cm⁻¹.
Furan Ring Vibrations: The furan ring exhibits several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1470-1550 cm⁻¹ region. The C-O-C stretching vibration of the furan ether linkage also gives rise to a characteristic band.
C-H Vibrations: Aromatic C-H stretching from the furan ring is observed above 3000 cm⁻¹, while vinylic C-H stretching also appears in this region. The out-of-plane C-H bending vibrations are found at lower wavenumbers and can provide information about the substitution pattern.
The following table summarizes key vibrational frequencies observed in related furan-containing chalcone (B49325) derivatives researchgate.netresearchgate.net.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (Furan) | ~3120 | Medium |
| Vinylic C-H Stretch | ~3030 | Medium |
| Carbonyl Stretch (C=O) | ~1658 | Strong |
| Vinylic C=C Stretch | ~1594 | Strong |
| Furan Ring C=C Stretch | ~1545, 1474 | Medium-Strong |
To support and confirm the experimental vibrational assignments, quantum chemical calculations are often performed. Density Functional Theory (DFT) is a common method used to predict the vibrational frequencies of a molecule spectroscopyonline.comnih.govnih.gov.
The molecular geometry is first optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) researchgate.netnih.gov. A frequency calculation is then performed on the optimized structure to yield the theoretical vibrational wavenumbers. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the fact that calculations are typically performed on a single molecule in the gas phase. To account for this, the calculated wavenumbers are often multiplied by a scaling factor (typically around 0.96) to achieve better agreement with the experimental spectrum nih.gov. This correlation between scaled theoretical frequencies and experimental IR and Raman bands allows for a more confident and detailed assignment of the individual vibrational modes researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for studying conjugated systems like this compound. The molecule contains multiple chromophores—the furan ring, the phenyl ring, and the α,β-unsaturated carbonyl group—which are responsible for its absorption of light in the UV-Vis region. The absorption of photons promotes valence electrons from a ground state to a higher energy excited state.
The electronic spectrum of this compound is primarily characterized by two types of transitions: π → π* and n → π. The π → π transitions are typically of high intensity and arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The n → π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the carbonyl oxygen) to a π* antibonding orbital.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level have been employed to calculate the UV-Vis spectrum of the compound in the gas phase. dergipark.org.tr These calculations help in assigning the observed absorption bands to specific electronic transitions. The extended conjugation involving the furan ring, the propenone bridge, and the phenyl ring results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. In one study, the mass spectrum showed a peak at m/z 199, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 198.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition with high accuracy. nih.govmdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion (M⁺) is formed, which is energetically unstable and breaks down into smaller, characteristic fragment ions. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones include α-cleavage and McLafferty rearrangement, though the latter requires an appropriate alkyl chain.
Common fragmentation patterns for this molecule and related chalcones include:
α-Cleavage: Fission of the bonds adjacent to the carbonyl group is a primary fragmentation mode. This can lead to the loss of the phenyl group (C₆H₅•) or the furylpropenoyl group. The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a very common and stable fragment.
Loss of CO: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
Cleavage of the propenone chain: Fragmentation can occur at various points along the enone bridge, leading to ions corresponding to the furan ring and parts of the chain.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 198 | Molecular Ion [M]⁺ | [C₁₃H₁₀O₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 93 | Furylpropenoyl cation | [C₆H₅O₂]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 65 | Furan cation | [C₄H₃O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has provided definitive insights into the three-dimensional solid-state structure of this compound. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov Structural analysis reveals that the molecule adopts an E conformation about the C=C double bond of the propenone bridge. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical formula | C₁₃H₁₀O₂ |
| Formula weight | 198.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.8339 (2) |
| b (Å) | 16.5160 (6) |
| c (Å) | 10.6091 (4) |
| β (°) | 104.033 (1) |
| Volume (ų) | 991.13 (6) |
| Z | 4 |
Data sourced from Vázquez-Vuelvas et al. (2015). nih.gov
In the crystalline state, molecules of this compound are organized into a well-defined supramolecular architecture through various intermolecular interactions. The crystal packing can be described as consisting of interlaced molecular layers arranged in a zigzag fashion. nih.gov
Centrosymmetrically related molecules interact through weak hydrogen bonds to form self-complementary dimers in a head-to-tail arrangement. nih.gov These interactions generate specific ring motifs, such as R²₂(10) rings. The propagation of these interactions leads to the formation of one-dimensional ribbons that extend along the c-axis of the crystal lattice. nih.govresearchgate.net In some derivatives, these interactions can lead to the formation of two-dimensional sheets or more complex three-dimensional networks. nih.govnih.gov
The stability of the crystal lattice is governed by a network of weak non-covalent interactions. While no classical hydrogen bonds are present, several weak C-H···O hydrogen bonds play a significant role. nih.gov The carbonyl oxygen atom is a key participant, acting as a trifurcated acceptor for hydrogen atoms from the phenyl ring and the propenone bridge of neighboring molecules. nih.govresearchgate.net
In addition to hydrogen bonding, the supramolecular assembly is supported by C—H···π and π–π stacking interactions. nih.govnih.gov C—H···π interactions occur between hydrogen atoms of one molecule and the π-electron systems of the furan and phenyl rings of an adjacent molecule. nih.gov In closely related structures, direct π–π stacking interactions are observed between the aromatic and heterocyclic rings of parallel molecules, with centroid-to-centroid distances around 3.7 Å, indicating significant orbital overlap. nih.govnih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C3—H3···O2 | 0.95 | 2.51 | 3.457 (2) | 151 |
| C9—H9···O2 | 0.95 | 2.62 | 3.416 (1) | 142 |
| C11—H11···O2 | 0.95 | 2.51 | 3.277 (2) | 138 |
D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. Data sourced from Vázquez-Vuelvas et al. (2015). nih.gov
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound focuses on the rotational isomers (rotamers) that arise from rotation around the single bonds within the propenone bridge. Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the molecule's conformational landscape. dergipark.org.tr
The potential energy surface (PES) has been calculated as a function of the dihedral angle involving the carbonyl group and the adjacent C-C single bond (φ(C8-C9-C10-O1)). dergipark.org.tr These calculations reveal the existence of two low-energy conformers: a syn-conformer and an anti-conformer, which correspond to the different orientations of the carbonyl group relative to the double bond. The relative energies of these conformers determine the most stable molecular geometry in the gas phase. dergipark.org.tr The solid-state structure determined by X-ray crystallography typically represents the molecule trapped in one of these low-energy conformations. nih.gov
Tautomerism, the interconversion of structural isomers through proton migration, is not a significant feature for the parent compound this compound, as it lacks labile protons (like those in hydroxyl groups) necessary for keto-enol tautomerism. However, for substituted derivatives, such as those containing hydroxyl groups on the phenyl or furan rings, keto-enol tautomerism becomes a critical area of study, significantly influencing their chemical and electronic properties. researchgate.net For the title compound, analysis is centered on rotational conformers rather than tautomeric forms.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular properties.
Geometry Optimization and Electronic Structure Parameters
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For chalcone (B49325) structures related to 1-(furan-2-yl)prop-2-en-1-one, such as (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, geometry optimization is commonly performed using DFT with the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. epstem.netresearchgate.net This process calculates key structural parameters like bond lengths and dihedral angles. The results from these calculations have been shown to be in good agreement with experimental values obtained from X-ray crystallography, confirming the accuracy of the theoretical model. epstem.netresearchgate.net
Following optimization, various electronic structure parameters are determined. For instance, the dipole moment for a related furan-phenyl chalcone was calculated to be 3.33 Debye, indicating a significant polarity, which influences its solubility and interactions with other polar molecules. epstem.netresearchgate.netepstem.net
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com
A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov
For a chalcone derivative, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations provided the following frontier orbital energies: researchgate.netepstem.net
| Parameter | Value (eV) |
| EHOMO | -6.04 |
| ELUMO | -2.13 |
| Energy Gap (ΔE) | 3.91 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ajchem-a.com These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction. nih.gov
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.net
Red and Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms, such as the oxygen of the carbonyl group. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
For furan-containing chalcones, the MEP map clearly shows a region of high negative potential around the carbonyl oxygen atom, identifying it as a primary site for interactions with Lewis bases or electrophiles. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net It interprets the molecular wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.org
The delocalization of electron density from a filled donor NBO to an empty acceptor NBO corresponds to a stabilizing interaction. materialsciencejournal.org The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant charge transfer. researchgate.net
In the context of this compound, NBO analysis would reveal:
Intramolecular Charge Transfer (ICT): Quantifying the movement of electron density from the furan (B31954) ring and the vinyl group towards the electron-withdrawing carbonyl group. acadpubl.euperiodicodimineralogia.it
Delocalization: The analysis confirms the delocalization of π-electrons across the α,β-unsaturated ketone system, a defining feature of chalcones that influences their reactivity and spectroscopic properties. materialsciencejournal.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and dynamic interactions of a molecule within a defined environment, such as in a solvent or bound to a biological target. arxiv.org
For this compound and its derivatives, MD simulations can be employed to:
Explore Conformational Space: Identify the most stable and accessible conformations of the molecule by simulating its dynamic behavior, revealing how different parts of the molecule move relative to each other. arxiv.org
Analyze Intermolecular Interactions: In studies where furan-chalcone derivatives were investigated as enzyme inhibitors, MD simulations revealed how the compound interacts with specific amino acid residues in the active site of the enzyme, such as tyrosinase. nih.gov These simulations help to understand the stability of the ligand-protein complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity. nih.gov
Simulate Pyrolysis Processes: MD has also been used to simulate the evolution of furan-based resins during pyrolysis, predicting changes in molecular structure and properties at high temperatures. psu.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling paradigm that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org A QSAR model is a mathematical equation that takes the form:
Activity = f (molecular descriptors) + error wikipedia.org
This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.
For a series of this compound derivatives, a QSAR study would involve:
Data Set Collection: Assembling a group of furanone derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.netnih.gov
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices. nih.gov
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed biological activity. researchgate.net
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. researchgate.net
QSAR studies on furanone and furanocoumarin derivatives have successfully identified key molecular characteristics, such as lipophilicity, molecular size, and electronic properties, that govern their interactions with biological targets like cytochrome P450 enzymes. researchgate.netnih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement experimental data. For chalcone derivatives containing the this compound moiety, Density Functional Theory (DFT) has been extensively used to forecast their Nuclear Magnetic Resonance (NMR) spectra. epstem.netepstem.netresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts. epstem.netglobalresearchonline.net This method has been applied to molecules like (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one to determine their ¹H and ¹³C NMR spectroscopic values. epstem.netepstem.netresearchgate.net Calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with various basis sets, such as 6-31G, 6-31+G, and 6-31+G(d). epstem.net
Studies comparing the theoretically calculated chemical shifts with experimental values have shown a strong correlation, indicating a high level of accuracy for the computational models. epstem.net For instance, regression analyses for the ¹³C NMR chemical shifts of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one calculated with the B3LYP/6-31+G(d) level of theory demonstrated a high degree of linear correlation with experimental data, both in the gas phase and in a DMSO solvent model. epstem.net The correlation coefficients (R²) were found to be 0.9906 in the gas phase and 0.9962 in DMSO, signifying excellent agreement between the theoretical predictions and experimental results. epstem.net These computational approaches, performed with software packages like Gaussian 09W, are crucial for verifying molecular structures and understanding the electronic environment of the nuclei. epstem.netresearchgate.net
Table 1: Computational Methods for NMR Chemical Shift Calculation of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.
| Parameter | Method/Functional | Basis Sets Used |
|---|---|---|
| Calculation Method | GIAO (Gauge-Independent Atomic Orbital) | 6-31G, 6-31+G, 6-31G(d), 6-311+(2d,p) |
| Theoretical Framework | DFT (Density Functional Theory) |
| Hybrid Functional | B3LYP | |
Theoretical Studies of Non-linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of furan-containing chalcones have revealed their potential for applications in optoelectronics and laser technology. epstem.netnih.gov NLO materials are crucial for technologies that involve modifying the phase, frequency, or amplitude of light. nih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). epstem.netepstem.net
For the related compound (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, quantum chemical calculations have been performed to determine these NLO parameters. epstem.netresearchgate.net Using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, researchers have calculated the molecule's dipole moment (μ), polarizability, and first hyperpolarizability in its ground state. epstem.netepstem.net
A key factor influencing a molecule's NLO response is its HOMO-LUMO energy gap (ΔE). nih.gov A smaller energy gap generally corresponds to higher reactivity, lower stability, and enhanced NLO properties, as it facilitates intramolecular charge transfer. nih.gov The calculated HOMO-LUMO gap, along with other electronic parameters, provides a foundation for understanding the NLO activity of these compounds. epstem.net The dipole moment for the anti-conformer of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one was calculated to be 3.33 Debye. epstem.netepstem.netdergipark.org.tr The calculated values for polarizability and hyperpolarizability indicate that these furan-chalcone structures possess significant NLO characteristics, making them interesting candidates for further experimental exploration as NLO materials. epstem.net
Table 2: Calculated Electronic and NLO Properties of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.
| Property | Calculated Value | Method | Basis Set |
|---|---|---|---|
| Dipole Moment (μ) | 3.33 Debye | DFT/B3LYP | 6-311++G(d,p) |
| Polarizability (α) | Value Calculated | DFT/B3LYP | 6-311++G(d,p) |
| Hyperpolarizability (β) | Value Calculated | DFT/B3LYP | 6-311++G(d,p) |
Derivatization and Structure Activity Relationship Sar Studies
Strategic Modifications on the Furan (B31954) Moiety
The furan ring is a key component influencing the biological profile of these chalcones. Modifications to this moiety can significantly impact their therapeutic potential. Research has shown that replacing the phenyl ring (A-ring) with a furan ring can enhance certain biological activities. For instance, the chalcone (B49325) '3-(furan-2-yl)-1-(2-hydroxyphenyl) prop-2-en-1-one' demonstrated high larvicidal activity, suggesting the furan ring is a favorable structural feature.
Further derivatization of the furan itself, or its replacement with bioisosteric rings like thiophene (B33073), can modulate activity. Studies on heterocyclic chalcones have revealed that the nature and position of substituents on the heterocyclic ring are critical for activity. For example, in a series of furan-derived chalcones, specific substitutions led to potent antimicrobial agents. mdpi.com The attachment of a furan ring to a chalcone core, creating furochalcones, has been shown to enhance antiproliferative activity against leukemia cells by more than twofold compared to the non-furan-containing analogue. nih.goviiarjournals.org This highlights the strategic importance of the furan moiety in designing biologically active flavonoids. nih.gov
Substituent Effects on the Prop-2-en-1-one Backbone
The α,β-unsaturated carbonyl system, also known as the enone backbone, is a crucial pharmacophore in chalcones. nih.gov This reactive group is involved in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, which is often a key mechanism of action. biointerfaceresearch.com
Modifications to this linker can alter the molecule's reactivity, planarity, and electronic properties, thereby affecting its biological activity.
α-Substitution : Introducing substituents at the α-position of the enone can influence the molecule's conformation and biological efficacy. For example, the introduction of a fluorine atom at the α-position has been linked to strong cytotoxic properties. researchgate.net
Saturation : Reduction of the double bond in the propenone linker to create dihydrochalcones results in a more flexible structure. This modification can lead to a decrease or a change in the spectrum of biological activity, underscoring the importance of the unsaturated system for certain effects. ekb.eg
Conformation : The enone bridge can exist in either an s-cis or s-trans conformation. The specific conformation adopted can influence how the molecule fits into a biological target's binding site. researchgate.net
The ketoethylenic moiety (–CO–CH=CH–) is considered essential for the wide spectrum of pharmacological properties attributed to chalcones, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govacs.org
Derivatization of the Aromatic Ring(s)
The aromatic phenyl ring (B-ring) of the 1-(furan-2-yl)prop-2-en-1-one scaffold is a primary site for derivatization to modulate biological activity. The number, position, and electronic nature of substituents on this ring play a pivotal role in the compound's potency and selectivity.
SAR studies have revealed several key trends:
Hydroxyl Groups : The presence and position of hydroxyl (-OH) groups are often critical. For instance, a 2,4-dihydroxy substitution on the phenyl ring of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives resulted in a potent tyrosinase inhibitor, significantly more active than the standard, kojic acid. nih.gov
Halogens : Halogen atoms like chlorine (-Cl) and fluorine (-F) can enhance activity. In a study on urease inhibitors, furan chalcones with 2,5-dichloro or 3,4-dichloro substitutions on the phenyl ring showed promising activity. researchgate.net The position of the halogen is crucial; a 3,5-dichloro substituted analogue was found to be inactive. researchgate.net
Electron-Donating/Withdrawing Groups : The electronic properties of substituents are a determining factor. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) have been extensively studied. For antimicrobial activity, chalcones with EDGs such as methoxy and methylenedioxy on the phenyl ring showed significant inhibition against various microbial species. mdpi.com Conversely, for anti-inflammatory activity, the presence of EWGs like -F or -Cl was found to increase potency.
The following table summarizes the effect of different substituents on the phenyl ring of furan chalcones on their tyrosinase inhibitory activity.
| Compound | Phenyl Ring Substituent (R) | IC50 (μM) for L-tyrosine | IC50 (μM) for L-DOPA |
| 1 | H | >1000 | >1000 |
| 2 | 4-OH | 162.7 ± 1.12 | 100.9 ± 0.16 |
| 3 | 4-OCH3 | 258.4 ± 1.25 | 113.5 ± 0.08 |
| 4 | 3,4-diOH | 1.95 ± 0.03 | 1.12 ± 0.01 |
| 5 | 3,4-diOCH3 | 114.2 ± 0.24 | 102.7 ± 0.04 |
| 6 | 2,4,5-triOCH3 | 101.9 ± 0.15 | 100.9 ± 0.07 |
| 7 | 3,4,5-triOCH3 | 103.5 ± 0.11 | 101.2 ± 0.03 |
| 8 | 2,4-diOH | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
| Kojic Acid | (Standard) | 19.97 ± 0.36 | 33.47 ± 0.05 |
| Data sourced from a study on (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives. nih.gov |
Synthesis of Poly-substituted Chalcone Analogs
The synthesis of chalcone analogs with multiple substituents on one or both aromatic rings is a common strategy to enhance biological activity and explore complex SAR. The Claisen-Schmidt condensation is the most widely used method for synthesizing these compounds, involving the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). mdpi.comnih.gov
Research on polysubstituted furan chalcones has shown that the interplay between different functional groups can lead to synergistic effects. For example, having both a hydroxyl group and a halogen on the phenyl ring can result in compounds with potent and selective biological actions. In a series of furan chalcones evaluated as urease inhibitors, the compound with a 2,5-dichloro substitution was the most active, but replacing one chloro group with a nitro group led to a decrease in activity. researchgate.net This indicates that the combined electronic and steric effects of multiple substituents are critical.
The synthesis of bis-chalcones, where two chalcone units are linked together, represents another approach to creating polysubstituted analogs with potentially enhanced properties. frontiersin.org
Influence of Stereochemistry (E/Z Isomerism) on Research Outcomes
The double bond in the prop-2-en-1-one backbone of chalcones allows for the existence of two geometric isomers: E (trans) and Z (cis). The trans isomer is generally more thermodynamically stable and is the form predominantly synthesized and studied. ekb.egnih.gov The distinct spatial arrangement of the aromatic rings in the E and Z isomers can lead to significant differences in their biological activity, as one isomer may fit into a target's binding site more effectively than the other. researchgate.net
E (trans) Isomer : The two aromatic rings are on opposite sides of the double bond, resulting in a more linear and planar conformation. Most synthesized chalcones are reported as the E-isomer. nih.gov
Z (cis) Isomer : The aromatic rings are on the same side of the double bond, leading to a more sterically hindered and non-planar structure. The Z-isomer can sometimes be formed during synthesis or through photoisomerization of the E-isomer. bohrium.com
While the E-isomer is more common, studies investigating both isomers are crucial for a complete understanding of the SAR. For example, the oxidative dearomatization of a furan-containing propanone led to a mixture of (Z)- and (E)-isomers of a triketone intermediate, which subsequently cyclized to form the final chalcone product. researchgate.net The relative stability and reactivity of these isomers can influence reaction pathways and final product yields. The stereochemistry is a critical factor, as biological systems are often highly stereoselective.
Research on Biological Activity Mechanisms and Molecular Interactions in Vitro/in Silico Focus
Antimicrobial Activity Research and Mechanistic Insights
Chalcones containing a furan (B31954) ring have demonstrated notable antimicrobial properties. The underlying mechanisms are multifaceted, involving direct action on microbial structures and interference with resistance mechanisms.
While many chalcone (B49325) derivatives exhibit antibacterial activity, research into their ability to modulate bacterial resistance mechanisms, such as efflux pumps, is a key area of investigation. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.
Studies on chalcone analogues have shown promising results in this area. For instance, certain chalcone derivatives have been found to inhibit efflux pumps in Staphylococcus aureus, a bacterium known for its resistance to multiple antibiotics researchgate.netresearchgate.net. One study demonstrated that the chalcone (2E)-1-(4′-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one could synergistically modulate the action of Norfloxacin and Ethidium Bromide against S. aureus strains carrying the NorA and MepA efflux pumps, respectively researchgate.net. Although research specifically detailing the efflux pump inhibitory activity of 1-(furan-2-yl)prop-2-en-1-one is limited, the general activity of the chalcone class suggests this as a potential mechanism. The core structure, featuring an α,β-unsaturated ketone, is believed to be crucial for this biological activity researchgate.net. Furan-based chalcones, in particular, have been noted for their antimicrobial potential, with some derivatives showing substantial antibacterial action against multi-drug-resistant Pseudomonas aeruginosa nih.gov.
Table 1: Antibacterial and Efflux Pump Inhibitory Activity of Chalcone Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| (2E)-1-(4′-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Staphylococcus aureus 1199B (NorA) & K2068 (MepA) | Synergistic modulation of Norfloxacin and Ethidium Bromide activity | researchgate.net |
| Various Chalcone Analogues | Staphylococcus aureus 272123 | Inhibition of efflux pumps and biofilm formation | researchgate.net |
| (2E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one | Pseudomonas aeruginosa (carbapenem-resistant) | Substantial antibacterial and biofilm disruptive action | nih.gov |
This table is interactive. Click on the headers to sort the data.
Furan-containing chalcones and related derivatives have demonstrated significant antifungal properties against a range of pathogenic yeasts and fungi. Research has identified several potential molecular targets and mechanisms of action.
One primary mechanism involves the disruption of the fungal cell wall. Chalcones have been reported to inhibit the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall, leading to cell lysis. Another identified target is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the main sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. A study on Propyl (E)-3-(furan-2-yl) acrylate, a related furan derivative, showed it exerts its antifungal effect by acting as a regulator of ergosterol biosynthesis in Candida albicans derpharmachemica.com.
Furthermore, some studies suggest that the antifungal action of chalcones may be linked to the inhibition of microtubule formation, a mechanism also implicated in their anticancer activity. The α,β-unsaturated carbonyl moiety present in the chalcone scaffold is considered vital for these biological activities, potentially acting as a Michael acceptor that interacts with sulfhydryl groups in key fungal enzymes or proteins.
Table 2: Antifungal Activity and Putative Targets of Furan-Containing Compounds
| Compound/Derivative | Fungal Strain(s) | Putative Target/Mechanism | Reference |
|---|---|---|---|
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | Not specified, MIC value of 100 µg/mL | eurekaselect.com |
| Propyl (E)-3-(furan-2-yl) acrylate | Candida albicans | Regulation of ergosterol biosynthesis | derpharmachemica.com |
| General Chalcones | Candida albicans | Inhibition of 1,3-β-D-glucan synthesis |
This table is interactive. Click on the headers to sort the data.
Anticancer Activity Mechanisms
The anticancer properties of this compound and its derivatives are primarily attributed to their ability to interfere with cell division, induce programmed cell death, and disrupt the cellular cytoskeleton.
A significant body of research has shown that chalcone derivatives are potent inducers of cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation.
The mechanism underlying G2/M arrest involves the modulation of key cell cycle regulatory proteins. Studies on various chalcones, including flavokawain B and other synthetic derivatives, have demonstrated a significant reduction in the levels of cyclin A, cyclin B1, and the cyclin-dependent kinase Cdc2 (CDK1) nih.govnih.gov. The formation of the Cdc2/cyclin B1 complex is essential for the G2 to M phase transition. Chalcones have been shown to inhibit the activity of this complex, effectively halting the cell cycle. This effect is often associated with the downregulation of the phosphatase Cdc25C, which is responsible for activating the Cdc2/cyclin B1 complex nih.gov. The induction of G2/M arrest by chalcones is a direct consequence of their interference with microtubule dynamics.
Table 3: Effect of Chalcone Derivatives on Cell Cycle Regulatory Proteins
| Compound/Derivative | Cancer Cell Line(s) | Phase of Arrest | Key Modulated Proteins | Reference |
|---|---|---|---|---|
| Flavokawain B | HSC-3 (Oral Carcinoma) | G2/M | ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25C | nih.gov |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colorectal) | G2/M | Dysregulation of α, α1 and β5 tubulins | nih.gov |
| Millepachine | HepG2 (Hepatocarcinoma) | G2/M | ↓ cdc2 synthesis, ↓ cdc25C | mdpi.com |
This table is interactive. Click on the headers to sort the data.
In addition to halting cell proliferation, this compound and related chalcones actively induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is a common target. Chalcones have been shown to disrupt the mitochondrial membrane potential and alter the balance of the Bcl-2 family of proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL nih.gov. This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes, including caspase-9 (initiator) and caspase-3 (executioner) nih.govnih.gov. The activation of caspase-3 results in the cleavage of key cellular proteins, such as poly-ADP-ribose polymerase (PARP), ultimately leading to the dismantling of the cell nih.gov.
Evidence also points to the involvement of the extrinsic pathway. Research on flavokawain B indicated an increase in Fas activity and cleavage of procaspase-8, suggesting activation of the death receptor signaling pathway nih.gov. Furthermore, the induction of apoptosis by some chalcones has been linked to the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic pathways.
One of the most well-defined molecular mechanisms for the anticancer activity of chalcones is their ability to interfere with tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.
Chalcones act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, which triggers a mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. If the damage cannot be repaired, this prolonged mitotic arrest ultimately leads to apoptotic cell death. The ability of chalcones to bind to the colchicine (B1669291) site makes them a promising class of compounds, as agents targeting this site often have the ability to overcome certain types of multidrug resistance eurekaselect.com. In silico docking studies have further confirmed that chalcone derivatives can fit effectively into the colchicine binding pocket of tubulin.
Modulation of Signal Transduction Pathways (e.g., NF-κB, p53)
Derivatives of this compound have demonstrated the ability to modulate key signal transduction pathways involved in cellular processes like inflammation and apoptosis. One such derivative, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to significantly suppress the activation of nuclear factor-kappaB (NF-κB), a crucial transcription factor for the expression of vascular endothelial growth factor (VEGF) in HT1080 cancer cells nih.gov. The chalcone scaffold, in general, is recognized for its potential to inhibit various therapeutic targets, including NF-κB, which contributes to its anti-inflammatory profile researchgate.net.
However, the effect is not universal across all derivatives. For instance, a synthetic thiophene (B33073) chalcone derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, did not inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.govnih.gov. Instead, it suppressed the expression of monocyte chemoattractant protein-1 (MCP-1) by regulating activator protein-1 (AP-1) nih.govnih.gov.
In the context of the p53 pathway, research on other chalcone structures provides relevant insights. A novel synthetic naphthal chalcone derivative, (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP), was found to up-regulate the expression of the tumor suppressor p53 in HCT116 colon cancer cells nih.gov. This suggests that chalcone-induced apoptosis can occur through both p53-dependent and p53-independent mechanisms nih.gov.
Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)
A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis nih.govmdpi.comnih.gov. Among the tested compounds, a derivative featuring a 2,4-dihydroxy group on the benzylidene ring (referred to as compound 8 in the study) displayed exceptionally potent tyrosinase inhibitory activity nih.govnih.govresearchgate.netdntb.gov.ua.
This compound demonstrated significantly lower IC50 values for both the monophenolase (0.0433 µM) and diphenolase (0.28 µM) activities of the enzyme compared to the standard inhibitor, kojic acid (19.97 µM and 33.47 µM, respectively) nih.govmdpi.comnih.gov. Enzyme kinetic studies, analyzed via Lineweaver-Burk plots, determined that the inhibition is of a mixed type nih.govnih.gov. The inhibition constants (Ki) were calculated to be 0.012 µM and 0.165 µM, further underscoring the compound's high affinity for the enzyme nih.govnih.gov. In addition to its direct enzyme inhibition, this derivative also reduced melanin (B1238610) synthesis and cellular tyrosinase activity in B16F10 cells nih.govnih.govresearchgate.net.
| Compound | Target Activity | IC50 Value (µM) | Inhibition Type | Ki Value (µM) |
|---|---|---|---|---|
| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Monophenolase | 0.0433 | Mixed | 0.012 |
| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Diphenolase | 0.28 | Mixed | 0.165 |
| Kojic Acid (Standard) | Monophenolase | 19.97 | N/A | N/A |
| Kojic Acid (Standard) | Diphenolase | 33.47 | N/A | N/A |
Antituberculosis Activity and Arylamine N-acetyltransferase (NAT) Inhibition
Certain derivatives of the core compound, specifically 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, have been identified as possessing potent antituberculosis activity researchgate.netmdpi.com. Research into their mechanism of action has revealed that they inhibit a novel therapeutic target in mycobacteria: arylamine N-acetyltransferase (NAT) researchgate.netmdpi.com.
The NAT enzyme from Mycobacterium tuberculosis (TBNAT) is crucial for the bacterium's intracellular survival and is involved in its lipid metabolism mdpi.com. This enzyme is also responsible for inactivating isoniazid (B1672263), a first-line antituberculosis drug, through acetylation mdpi.com. By inhibiting TBNAT, these nitrofuran-containing compounds prevent the inactivation of drugs like isoniazid and disrupt essential metabolic pathways of the bacteria, making NAT a promising target for developing new antituberculosis drugs researchgate.netmdpi.com.
Anti-inflammatory Effects and Related Molecular Targets
The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate multiple molecular targets. Chalcones containing a furan ring have shown promising anti-inflammatory activity researchgate.net.
A specific derivative, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade nih.gov. Its anti-angiogenic effects are linked to the suppression of VEGF release, which is partly mediated by its inhibition of the NF-κB pathway nih.gov. The broader class of chalcones is known to target a range of inflammatory molecules, including interleukins (IL), prostaglandins (B1171923) (PGs), and nitric oxide synthase (NOS) researchgate.net.
Furthermore, related heterocyclic chalcones have demonstrated the ability to inhibit the production of nitric oxide (NO) in J774A.1 macrophage cells and reduce carrageenan-induced edema, a common model for acute inflammation uece.br. Other studies on chalcone derivatives have shown they can suppress the expression of MCP-1 in macrophages by inhibiting the production of reactive oxygen species (ROS) and subsequent Akt signaling nih.govnih.gov.
Molecular Docking and Ligand-Protein Interaction Analysis
In silico molecular docking studies have provided critical insights into how these furan-containing compounds interact with their protein targets at an atomic level.
Tyrosinase Inhibition: Molecular docking of the potent tyrosinase inhibitor, (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, revealed that it can bind to both the catalytic and allosteric sites of the enzyme nih.govmdpi.comnih.govresearchgate.net. Molecular dynamics analysis further showed that the compound interacts with key residues within the tyrosinase active site pocket, including ASN260 and MET280, thereby inhibiting enzyme activity nih.govmdpi.comresearchgate.net.
Antituberculosis Activity: Docking simulations of 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives with mycobacterial arylamine N-acetyltransferase (NAT) have been performed to understand their inhibitory mechanism researchgate.net. These studies suggest that interactions with specific residues, such as His110, could be important for the binding and inhibition of the TBNAT enzyme researchgate.net. Other docking studies targeting antitubercular activity have investigated the interaction of furan chalcones with the InhA protein ospfound.org.
Anti-inflammatory Targets: Docking simulations have also been used to explore the anti-inflammatory mechanisms of related chalcones. Studies on a heterocyclic chalcone indicated a higher binding affinity for the COX-1 enzyme over COX-2 and identified four distinct interactions with the TRPA1 channel, a target for pain and inflammation uece.br.
Advanced Material Science and Catalytic Applications
Polymerization Studies of 1-(furan-2-yl)prop-2-en-1-one and its Derivatives
The presence of the vinyl group in this compound makes it a potential monomer for the synthesis of functional polymers. While direct polymerization studies on this specific monomer are not extensively documented, related research on furan-containing chalcones and vinyl ketones provides insights into potential polymerization strategies.
Monomer Synthesis for Polymer Applications
The synthesis of this compound and its derivatives for potential use as monomers typically follows the Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of 2-acetylfuran (B1664036) with a suitable aldehyde. For the synthesis of the parent compound, this compound, 2-acetylfuran is reacted with formaldehyde. For derivatives, substituted benzaldehydes are commonly used.
A general procedure for the synthesis of furan-chalcone derivatives involves dissolving 2-acetylfuran and a substituted benzaldehyde (B42025) in ethanol, followed by the dropwise addition of a sodium hydroxide (B78521) solution. The reaction mixture is stirred at room temperature, and upon completion, the product is isolated by neutralization and extraction.
While this synthesis is straightforward, for polymer applications, the monomer must be of high purity to ensure controlled polymerization and achieve high molecular weight polymers. Purification is typically achieved through recrystallization or column chromatography.
An alternative approach to creating polymers with furan-chalcone moieties involves a post-polymerization modification strategy. This would entail polymerizing a monomer containing a reactive group that can subsequently be converted to the this compound structure. However, this approach is less common than the direct polymerization of the functional monomer.
Copolymerization Strategies and Material Property Modulation
Copolymerization is a powerful tool to tailor the properties of materials. By incorporating this compound or its derivatives with other comonomers, it is possible to modulate properties such as thermal stability, solubility, and optical characteristics.
Although specific studies on the copolymerization of this compound are scarce, the reactivity of the vinyl group suggests that it could undergo free-radical copolymerization with common vinyl monomers such as styrene, methyl methacrylate, and acrylonitrile. The incorporation of the furan-enone unit into the polymer backbone would introduce a chromophore, potentially leading to materials with interesting photophysical properties.
Furthermore, the furan (B31954) ring itself can participate in Diels-Alder reactions, opening up possibilities for cross-linking and creating thermally reversible polymers. For instance, a copolymer containing furan moieties could be cross-linked with a bismaleimide (B1667444) through a Diels-Alder reaction, and the cross-links could be reversed upon heating. This "click" and "de-click" chemistry allows for the development of self-healing and recyclable materials.
The properties of the resulting copolymers would be highly dependent on the comonomer used and the composition of the polymer chain. For example, copolymerization with a hydrophilic comonomer could lead to water-soluble or dispersible materials, while copolymerization with a rigid comonomer could enhance the thermal stability of the resulting polymer.
Role of this compound in Catalytic Processes
The conjugated system and the presence of both a carbon-carbon double bond and a carbon-oxygen double bond make this compound a versatile substrate for various catalytic transformations, particularly in the realm of selective hydrogenation and other catalytic reactions.
Selective Hydrogenation Catalysis
Selective hydrogenation of α,β-unsaturated ketones like this compound is a critical transformation in organic synthesis, as it can lead to either the corresponding saturated ketone or the allylic alcohol. The chemoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.
The primary challenge in the hydrogenation of this compound is to selectively reduce the C=C double bond while preserving the C=O group and the furan ring. Various catalytic systems have been developed for the selective hydrogenation of α,β-unsaturated ketones. These include catalysts based on transition metals such as palladium, platinum, rhodium, and ruthenium.
For instance, catalysts like palladium on carbon (Pd/C) are known to be effective for the hydrogenation of carbon-carbon double bonds. The selectivity can often be tuned by modifying the catalyst support, adding specific ligands, or controlling the reaction parameters such as temperature and pressure.
The selective hydrogenation of the carbonyl group to an allylic alcohol is a more challenging transformation. This typically requires specialized catalysts, such as those based on platinum or ruthenium modified with promoters. The choice of solvent can also play a crucial role in directing the selectivity of the hydrogenation reaction.
| Catalyst System | Product(s) | Selectivity | Reference |
| Pd/C, H₂ | 1-(Furan-2-yl)propan-1-one | High for C=C reduction | General knowledge |
| Pt-based catalysts | 1-(Furan-2-yl)prop-2-en-1-ol | Dependent on catalyst modification | General knowledge |
| Ru-based catalysts | 1-(Furan-2-yl)prop-2-en-1-ol | Dependent on ligands and conditions | General knowledge |
Other Catalytic Transformations
Beyond hydrogenation, this compound can participate in a variety of other catalytic transformations, leveraging the reactivity of its functional groups.
One notable transformation is the Michael addition , where a nucleophile adds to the β-carbon of the enone system. This reaction can be catalyzed by both acids and bases and is a fundamental method for carbon-carbon and carbon-heteroatom bond formation.
Another important catalytic reaction is the Diels-Alder reaction , where the furan ring can act as a diene. This cycloaddition reaction, typically performed with a dienophile such as maleic anhydride (B1165640), can be catalyzed by Lewis acids to enhance the reaction rate and selectivity. This reaction is not only useful for synthesis but also for the development of reversible polymer networks as mentioned earlier.
Furthermore, the carbonyl group can be a site for various catalytic reactions, including reductions to alcohols and additions of organometallic reagents . The presence of the furan ring can also lead to unique catalytic transformations. For example, under certain conditions, the furan ring can undergo ring-opening reactions , providing access to a different class of chemical structures.
Investigation of Optical and Electronic Properties for Advanced Materials
The extended π-conjugated system in this compound and its derivatives imparts them with interesting optical and electronic properties, making them promising candidates for advanced materials in optoelectronics.
Derivatives of this compound, often referred to as furan-chalcones, have been investigated for their nonlinear optical (NLO) properties. These materials can exhibit a large second-order or third-order optical nonlinearity, which is crucial for applications in optical communications, data storage, and optical limiting.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the substituents on the phenyl ring of the chalcone (B49325) structure. This tunability allows for the design of materials with specific absorption and emission characteristics.
For instance, the introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring can lead to a red-shift in the absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) can cause a blue-shift. This ability to tailor the optoelectronic properties is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
| Compound Derivative | Property Investigated | Key Finding |
| (E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Crystal structure and molecular conformation | The molecule exhibits an E configuration with a nearly planar structure, which can facilitate π-stacking in the solid state. |
| (E)-1-(Furan-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Nonlinear optical properties | Shows significant second-order NLO response due to the strong intramolecular charge transfer from the dimethylamino group to the furan-enone system. |
| Polymers containing furan-chalcone moieties | Photophysical properties | Exhibit fluorescence and can be designed to have specific emission colors by tuning the substituents on the chalcone unit. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies for Enhanced Yield and Selectivity
The synthesis of 1-(furan-2-yl)prop-2-en-1-one and its derivatives, typically achieved through Claisen-Schmidt or aldol (B89426) condensation reactions, is a cornerstone of its utility. nih.govnih.gov Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. Green chemistry principles are becoming increasingly important in this context. For instance, the use of catalysts like aqueous sodium hydroxide (B78521) (NaOH) at room temperature has been shown to produce (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one in nearly quantitative yields, representing a significant advancement over traditional methods that may require harsher conditions or more complex catalysts. mdpi.com
Another promising avenue is the development of novel transformations, such as the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to the formation of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. nih.gov This approach diversifies the range of accessible precursor molecules. The exploration of microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields for various derivatives. rsc.org
Table 1: Comparison of Synthetic Methodologies for this compound Derivatives
| Method | Key Reagents/Conditions | Typical Yields | Reference |
|---|---|---|---|
| Acidic Aldol Condensation | 2-acetylfuran (B1664036), substituted benzaldehydes, 1-M HCl in acetic acid | 8-22% | nih.gov |
| Claisen Condensation | Ethyl heterocycle-2-carboxylate, ketone derivatives, sodium in toluene | 28-45% | nih.gov |
| Green Synthesis (Base-Catalyzed) | 2-acetylfuran, benzaldehyde (B42025), 2 mol% NaOH (aq), room temperature | Nearly quantitative | mdpi.com |
Future work should aim to optimize these methods for a broader range of substrates, focusing on achieving high stereoselectivity for the E-isomer, which is often the more biologically active form. mdpi.com
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. The furan (B31954) ring, being an electron-rich aromatic system, exhibits unique reactivity. wikipedia.org Its oxidation, for example, can lead to the formation of unstable intermediates that can be trapped to form new molecular structures. wikipedia.org
One area for deeper investigation is the mechanism of the Paal-Knorr reaction when applied to furan-derived precursors. This reaction is instrumental in converting furan scaffolds into valuable N-pyrrole heterocycles. researchgate.netmdpi.com The process involves the oxidation of the furan to generate a cis-2-butene-1,4-dial intermediate, which then reacts with primary amines through a series of steps including 1,4-addition, rearrangement, and aromatization to yield the final pyrrole (B145914) product. researchgate.net Understanding the kinetics and intermediates of such transformations will enable greater control over product formation and the suppression of side reactions.
Furthermore, elucidating the mechanisms of cycloaddition reactions, where the enone system of the chalcone (B49325) acts as a dienophile or dipolarophile, will be critical for expanding the range of accessible heterocyclic derivatives. researchgate.net
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights into molecular properties, reaction mechanisms, and biological activity. mdpi.comnih.gov For this compound and its derivatives, advanced computational modeling represents a significant frontier for future research.
Techniques such as molecular docking and molecular dynamics (MD) simulations have already been employed to understand how these compounds interact with biological targets. For instance, simulations have shown that certain derivatives can bind to both catalytic and allosteric sites of the enzyme tyrosinase, providing a rationale for their inhibitory activity. nih.gov Future studies could leverage more advanced methods, including:
Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of electronic effects within the enzyme active site during binding. stmjournals.com
Machine Learning (ML) and Artificial Intelligence (AI): To develop Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity or physicochemical properties of novel, unsynthesized derivatives based on their molecular structure. nih.govmdpi.com This approach can accelerate the discovery of potent compounds by prioritizing synthetic efforts.
These computational models can guide the rational design of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches. stmjournals.comnih.gov
Table 2: Application of Computational Models in Research on this compound Derivatives
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding mode with tyrosinase | Identified binding to catalytic and allosteric sites | nih.gov |
| Molecular Dynamics (MD) | Simulating the stability of the ligand-enzyme complex | Revealed key interactions with active site residues (ASN260, MET280) | nih.gov |
Diversification of Heterocyclic Derivatives from this compound
The α,β-unsaturated ketone moiety of the this compound scaffold is a versatile synthon for constructing a wide array of heterocyclic compounds, which are of immense interest in medicinal chemistry. mdpi.com The chalcone can react with various binucleophiles to undergo cyclization and form five- and six-membered rings.
Future research will undoubtedly focus on expanding the library of heterocycles derived from this starting material. Key areas of exploration include:
Synthesis of Pyrazolines and Isoxazoles: Reaction with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride can yield pyrazoline and isoxazole (B147169) derivatives, respectively. researchgate.net
Formation of Pyrimidines: Cyclocondensation with urea (B33335) or thiourea (B124793) provides a route to pyrimidine-2(1H)-ones and pyrimidine-2(1H)-thiones. researchgate.net
Multi-component Reactions: Employing one-pot multi-component reactions, such as the furan-thiol-amine (FuTine) reaction, can lead to the formation of complex pyrrole structures under mild conditions. researchgate.net
This diversification strategy is critical for exploring new chemical space and identifying derivatives with novel biological activities.
Table 3: Examples of Heterocyclic Diversification
| Reagent | Resulting Heterocycle | Reference |
|---|---|---|
| Hydrazine Hydrate | Pyrazole/Pyrazoline | researchgate.net |
| Hydroxylamine Hydrochloride | Isoxazole | researchgate.net |
| Urea | Pyrimidin-2-one | researchgate.net |
| Thiourea | Pyrimidine-2-thione | researchgate.net |
Expanding Biological Target Identification through High-Throughput Screening and Omics Approaches
While derivatives of this compound are known to inhibit tyrosinase, their full biological potential remains largely untapped. nih.gov Future research should employ modern drug discovery platforms to identify new biological targets and elucidate their mechanisms of action.
High-Throughput Screening (HTS) campaigns, utilizing large, diverse libraries of this compound derivatives, can rapidly assess their activity against a wide range of enzymes, receptors, and cellular pathways. chemrxiv.orgnih.gov This unbiased approach can uncover unexpected therapeutic applications.
Furthermore, the integration of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful strategy for understanding the global cellular response to treatment with these compounds. nih.gov By analyzing changes across multiple molecular layers, researchers can construct detailed mechanism-of-action hypotheses and identify novel drug targets in an unbiased manner. researchgate.net Computational repurposing strategies, which compare the structural similarity of the furan-chalcone scaffold to known drugs and bioactive ligands, can also predict potential new targets for investigation. f1000research.com
Development of Hybrid Molecules Incorporating this compound Scaffolds
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, or even multi-target activity, which can be advantageous for treating complex diseases like cancer. mdpi.commdpi.com
The this compound scaffold, with its established biological relevance, is an excellent candidate for inclusion in hybrid molecule design. Future research should focus on synthesizing hybrids that combine this furan-chalcone moiety with other privileged scaffolds known for their potent biological activities, such as:
Purine and pyrimidine (B1678525) derivatives rsc.org
Quinoline and naphthoquinone structures mdpi.com
Triazole and thiazole (B1198619) heterocycles mdpi.com
By strategically combining these fragments, it may be possible to develop novel therapeutic agents that engage multiple biological targets simultaneously, potentially leading to synergistic effects and a reduced likelihood of drug resistance. nih.govrsc.org
Conclusion of Research on 1 Furan 2 Yl Prop 2 En 1 One
Summary of Key Academic Contributions
Academic research on 1-(furan-2-yl)prop-2-en-1-one and its derivatives has made significant strides in synthesis, characterization, and the discovery of a wide array of biological activities.
Synthesis and Characterization: The primary method for synthesizing these furan-based chalcones is the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a 2-acetylfuran (B1664036) with a variety of substituted benzaldehydes. nih.govderpharmachemica.com Researchers have also explored acid-catalyzed versions of this condensation. nih.gov More recent approaches have focused on developing more efficient and sustainable methods, including microwave-assisted synthesis, which has been shown to produce excellent yields in shorter reaction times. researchgate.net The structural integrity of these synthesized compounds has been consistently confirmed through modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry. nih.govmdpi.comresearchgate.net Furthermore, X-ray crystallography has been employed to elucidate the precise three-dimensional conformation of these molecules. nih.govnih.gov
Biological Activities: A substantial body of research has been dedicated to evaluating the pharmacological potential of this compound derivatives. These investigations have revealed a broad spectrum of biological activities, establishing this class of compounds as privileged scaffolds in medicinal chemistry.
Antimicrobial Activity: Furan-derived chalcones have demonstrated notable activity against a range of microbial species. Studies have reported efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans. derpharmachemica.commdpi.comeurekaselect.com The antimicrobial potential is often linked to the specific substituents on the aromatic rings of the chalcone (B49325) structure. mdpi.comeurekaselect.combenthamdirect.com
Antiproliferative and Antitumor Activity: Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. Research has shown that attaching a furan (B31954) moiety to the chalcone structure can significantly enhance antiproliferative activity against cell lines such as HL60 promyelocytic leukemia. iiarjournals.org Studies have identified potent compounds against human cervical (HeLa) and colorectal (SW620) tumor cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. researchgate.neteurekaselect.comnih.gov The proposed mechanism for some of these compounds involves the modulation of key signaling pathways like PI3K/Akt and Wnt/β-catenin. eurekaselect.comnih.gov
Enzyme Inhibition: A significant area of research has focused on the ability of these compounds to inhibit specific enzymes. Derivatives of this compound have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting their potential as agents for treating hyperpigmentation. nih.govsemanticscholar.orgdntb.gov.ua Other studies have developed furan-based chalcones as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), indicating potential applications in the treatment of neurodegenerative diseases. nih.gov
The key academic contributions are summarized in the table below, highlighting the diverse biological activities investigated.
| Biological Activity | Key Findings | Representative Target Organisms/Cell Lines |
| Antibacterial | Derivatives show moderate to good activity, with some compounds exhibiting broad-spectrum inhibition. mdpi.comresearchgate.net | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae mdpi.com |
| Antifungal | Activity demonstrated against pathogenic fungi. mdpi.com | Candida albicans mdpi.comeurekaselect.com |
| Antiproliferative | Furan ring enhances activity; potent inhibition of various cancer cell lines observed. iiarjournals.orgresearchgate.net | HL60 (promyelocytic leukemia), HeLa (cervical cancer), SW620 (colorectal cancer) iiarjournals.orgeurekaselect.com |
| Tyrosinase Inhibition | Specific derivatives show potent inhibition, surpassing standard inhibitors like kojic acid. nih.govsemanticscholar.org | Mushroom Tyrosinase |
| MAO-B Inhibition | Highly potent and selective inhibition achieved with specific derivatives. nih.gov | Monoamine Oxidase B |
Remaining Challenges and Open Questions
Despite the significant progress, several challenges and unanswered questions remain in the study of this compound and its derivatives.
Understanding Mechanisms of Action: While the biological activities of many derivatives are well-documented, the precise molecular mechanisms often remain to be fully elucidated. For instance, in antiproliferative studies, while effects on signaling pathways like PI3K/Akt have been observed, the direct molecular targets are not always identified. eurekaselect.com A deeper understanding is crucial for rational drug design and optimization.
Structure-Activity Relationship (SAR) Refinement: Although preliminary SAR studies have been conducted, providing insights into how different substituents influence activity, a comprehensive and predictive SAR model is still lacking. mdpi.comiiarjournals.org Further research is needed to systematically explore the chemical space around the this compound scaffold to design compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Overcoming Drug Resistance: The global challenge of antimicrobial resistance necessitates the development of novel agents that can circumvent existing resistance mechanisms. derpharmachemica.com While furan chalcones show promise, it is an open question whether they will remain effective against evolving resistant strains of bacteria and fungi and what their own potential for inducing resistance might be.
Sustainable Synthesis and Scalability: While lab-scale syntheses are well-established, developing environmentally benign and scalable production methods remains a challenge. frontiersin.org The transition from academic discovery to potential industrial application requires processes that are cost-effective and minimize chemical waste, aligning with the principles of green chemistry. mdpi.com
In Vivo Efficacy and Toxicology: The majority of published research focuses on in vitro studies. A significant hurdle is the translation of promising in vitro results into in vivo efficacy. Comprehensive studies on the metabolism, pharmacokinetics, and potential toxicity of these compounds in animal models are largely yet to be conducted, which is a critical step for any potential therapeutic development.
Broader Implications for Furan-Based Chemical Research and Medicinal Chemistry
The research centered on this compound has broader implications that extend beyond this specific class of molecules, influencing the fields of furan-based chemistry and medicinal chemistry as a whole.
Validation of the Furan Scaffold: The extensive documentation of potent biological activities in this family of chalcones reinforces the value of the furan ring as a "privileged scaffold" in medicinal chemistry. ijabbr.commdpi.com Its ability to participate in various biological interactions encourages chemists to incorporate this heterocycle into the design of new drugs for a wide range of diseases.
Advancement of Sustainable Chemistry: Furan and its derivatives, such as furfural (B47365) (from which 2-acetylfuran can be derived), are readily obtainable from the dehydration of carbohydrates found in non-food biomass. frontiersin.orgmdpi.com The successful use of this bio-derived building block to create complex molecules with high value, such as potent enzyme inhibitors and antiproliferative agents, provides a strong impetus for the development of a more sustainable chemical industry based on renewable feedstocks rather than petrochemicals. digitellinc.com
New Avenues in Drug Discovery: The discovery of furan chalcones as potent inhibitors of enzymes like tyrosinase and MAO-B opens up new avenues for therapeutic intervention in dermatological and neurological disorders, respectively. nih.govnih.gov These findings encourage the exploration of furan-based compounds for other therapeutic targets, potentially leading to first-in-class medicines. The versatility of the chalcone structure allows for the creation of large, diverse chemical libraries, which are invaluable for high-throughput screening and the discovery of novel therapeutic leads.
Q & A
Q. What are the common synthetic routes for preparing 1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation , reacting 1-(furan-2-yl)ethanone with aldehydes under basic conditions. For example:
- Reagents : 2-nitrobenzaldehyde, NaOH, ethanol .
- Conditions : Reflux (~80°C), 24–48 hours.
- Yield optimization : Use column chromatography (hexane:AcOEt = 80:20) for purification, achieving ~43% yield . Adjust stoichiometry, catalyst concentration, or solvent polarity (e.g., ethanol vs. methanol) to improve efficiency.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirms regiochemistry and enone geometry (e.g., E/Z isomerism via coupling constants) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and supramolecular interactions (e.g., π-stacking in chalcone derivatives) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals contacts) .
Q. What are the typical chemical reactions involving this compound?
The α,β-unsaturated ketone moiety enables:
- Michael Additions : Nucleophilic attack at the β-carbon.
- Reductions : Convert the enone to a diol or alkane using NaBH₄ or catalytic hydrogenation .
- Cycloadditions : Participate in Diels-Alder reactions with dienes .
- Oxidation : Form epoxides or quinones under strong oxidizing conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility .
- Hirshfeld Analysis : Quantifies intermolecular interaction contributions (e.g., 35% H-bonding, 50% van der Waals) in crystalline phases .
Q. What challenges arise in crystallographic refinement of derivatives, and how can SHELX tools address them?
- Twinning : SHELXL refines twinned data by partitioning intensity contributions .
- Disorder : SHELXPRO models disordered solvent or substituents via PART instructions .
- High-Resolution Data : SHELXL leverages anisotropic displacement parameters for precise thermal motion analysis .
Example Workflow :
Solve structure with SHELXT using Laue group symmetry .
Refine with SHELXL, applying restraints for flexible moieties (e.g., furan ring) .
Q. How does the furan ring influence the compound’s bioactivity and electronic properties?
- Electronic Effects : The oxygen atom in furan lowers LUMO energy, enhancing electrophilicity for nucleophilic attack .
- Bioactivity : Furan derivatives exhibit antimicrobial and anticancer activity by intercalating DNA or inhibiting enzymes (e.g., topoisomerases) .
- Structure-Activity Relationship (SAR) : Substituents on the furan ring (e.g., halogens) modulate lipophilicity and target binding .
Q. What role does tautomerism play in stabilizing derivatives of this compound?
- Keto-Enol Tautomerism : The enol form stabilizes via intramolecular H-bonding in dihydroxy derivatives (e.g., 1-(5-acetyl-2,4-dihydroxyphenyl) analogs) .
- Impact on Reactivity : Enol tautomers enhance antioxidant activity by donating hydrogen atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
